molecular formula C10H9Cl2N3 B508020 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine CAS No. 512810-10-5

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B508020
CAS No.: 512810-10-5
M. Wt: 242.1g/mol
InChI Key: WOBWJVUNZSZELK-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 2,6-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 4-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, especially when dealing with potentially hazardous reagents like 2,6-dichlorobenzyl chloride.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl)pyrimidin-2-amine: Another compound with a similar benzyl substitution pattern.

    2,6-dichlorobenzyl bromide: A related compound used as an intermediate in organic synthesis.

Uniqueness

1-(2,6-dichlorobenzyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both the pyrazole and dichlorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBWJVUNZSZELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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